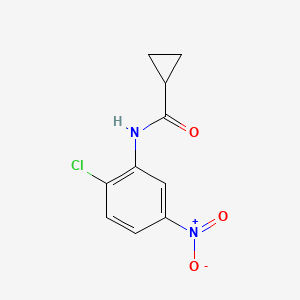

![molecular formula C12H10ClNO2S B2715438 Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate CAS No. 479578-92-2](/img/structure/B2715438.png)

Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate” is a complex organic compound. It is commonly used as an intermediate in organic synthesis reactions . It can be used in the synthesis of various organic compounds, such as pesticides, pharmaceuticals, and dyes . The compound has a linear formula of C9H9ClO2 .

Applications De Recherche Scientifique

Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate\text{Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate} Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate

Now, let’s explore six unique applications:

Antimicrobial Activity

Thiazoles, including derivatives like Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate, have demonstrated antimicrobial properties. These compounds inhibit the growth of bacteria, fungi, and other microorganisms. Researchers have investigated their potential as novel antimicrobial agents, especially in the context of drug-resistant pathogens .

Antifungal Properties

The thiazole scaffold has been explored for its antifungal activity. Compounds containing the thiazole ring exhibit inhibitory effects against fungal pathogens. Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate may serve as a promising antifungal agent in the development of new therapies .

Antitumor and Cytotoxic Effects

Thiazole derivatives have shown promise as antitumor and cytotoxic agents. Researchers have investigated their ability to selectively target cancer cells while minimizing side effects on healthy tissues. Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate could contribute to this field by offering a novel structural motif for drug design .

Neuroprotective Potential

Thiazoles have been studied for their neuroprotective effects. These compounds may help prevent or mitigate neuronal damage in conditions such as neurodegenerative diseases. Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate might be explored further as a neuroprotective agent .

Anti-Inflammatory Activity

Certain thiazole derivatives exhibit anti-inflammatory properties. These compounds can modulate inflammatory pathways and reduce inflammation. Researchers have investigated the anti-inflammatory effects of related compounds, and Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate could be a subject of interest in this context .

Chemical Reaction Accelerators

Thiazoles serve as essential building blocks in organic synthesis. They act as catalysts or accelerators in various chemical reactions. Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate, due to its thiazole moiety, may find applications in synthetic chemistry and reaction optimization .

Safety and Hazards

“Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate” may be irritating to the eyes, skin, and respiratory tract . It should be rinsed promptly after contact and its vapor should not be inhaled during operation . The compound should be handled with appropriate personal protective equipment and in a well-ventilated place .

Mécanisme D'action

Target of Action

Compounds containing a thiazole ring have been found to exhibit diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives generally interact with their targets via the thiazole ring, which can undergo various chemical reactions .

Biochemical Pathways

Without specific information on “Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate”, it’s difficult to determine the exact biochemical pathways it affects. Thiazole derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific biological activity .

Propriétés

IUPAC Name |

methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c1-16-12(15)9-4-2-3-8(5-9)11-14-10(6-13)7-17-11/h2-5,7H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCFIKOHZRMYER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=NC(=CS2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2715359.png)

![(Z)-8-(4-methoxyphenyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2715364.png)

![N-(8-Cyano-1,4-dioxaspiro[4.5]decan-8-yl)indolizine-2-carboxamide](/img/structure/B2715365.png)

methanone](/img/structure/B2715366.png)

![(2E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2715367.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2715370.png)

![7-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2715373.png)

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2715374.png)

![7-methyl-3-(2-methylindoline-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B2715378.png)